![molecular formula C17H32O4 B12552378 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol CAS No. 180306-25-6](/img/structure/B12552378.png)
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol core linked to a hexyl chain and an oxan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the oxan-2-yl group, which is then linked to a hexyl chain. This intermediate is subsequently reacted with cyclohexanol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxan-2-yl group and the cyclohexanol core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)benzoic acid
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)phenyl ester
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexanone
Uniqueness
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with an oxan-2-yl group and a hexyl chain makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
180306-25-6 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-[6-(oxan-2-yloxy)hexoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O4/c18-15-8-10-16(11-9-15)19-12-4-1-2-5-13-20-17-7-3-6-14-21-17/h15-18H,1-14H2 |
Clave InChI |
GXRMDDNBQCRZMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCOC2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
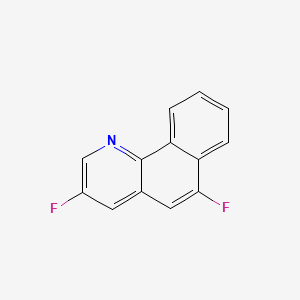
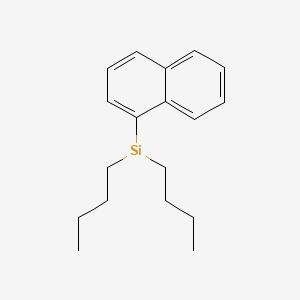
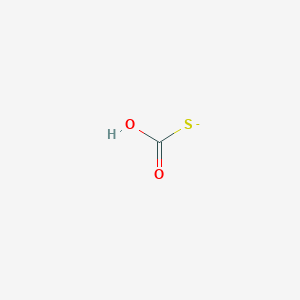
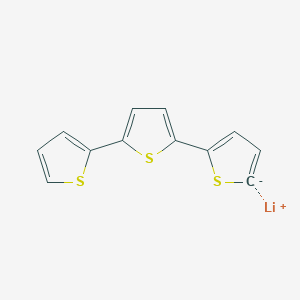
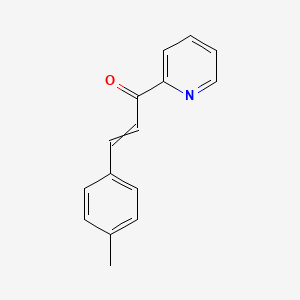
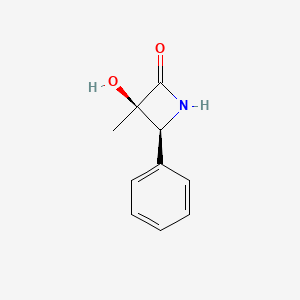
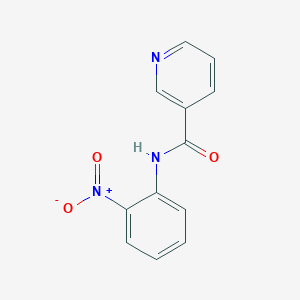
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

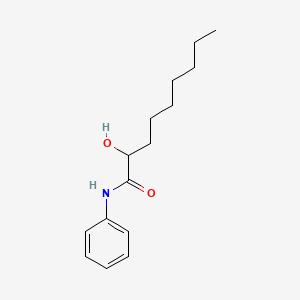
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
